1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group located at the 2-position. This compound has garnered significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities, particularly as an anticancer agent. The compound's molecular formula is and its molecular weight is approximately 146.15 g/mol .
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can be sourced from various chemical suppliers, including Sigma-Aldrich and PubChem, which provide detailed information on its properties and applications. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in the ring structure. The compound is also categorized as an aldehyde due to the presence of the –CHO functional group .
The synthesis of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves cyclization reactions that form the fused ring system. Common synthetic routes include:
In a typical laboratory synthesis, a precursor compound may be reacted with an appropriate aldehyde under specific conditions to yield 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde. The reaction conditions usually involve heating and the use of solvents like methanol or acetonitrile to facilitate the reaction .
While detailed industrial production methods are not extensively documented, it is likely that they involve scaled-up versions of laboratory synthesis routes, optimized for yield and purity. Automated reactors and continuous flow systems may be employed to ensure consistent production.
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde features:
Key structural data includes:
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions:
The mechanism of action for 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, particularly in its role as an anticancer agent, involves binding to the colchicine site on tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of tubulin polymerization is critical for its potential therapeutic effects against various cancers .
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem and Sigma-Aldrich .
1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several scientific applications:
The ongoing research into this compound highlights its importance in developing new therapeutic agents targeting various diseases associated with cell growth dysregulation .
Palladium-catalyzed cross-coupling reactions enable efficient construction of the pyrrolo[2,3-c]pyridine core, particularly for introducing substituents prior to aldehyde functionalization. The Chan-Lam coupling stands out for its mild conditions and tolerance of sensitive functional groups. This copper-mediated reaction facilitates arylation at the N1 position using boronic acids, proving instrumental for introducing pharmacologically relevant aryl groups. For instance, intermediates like 3,4-dichlorophenyl-substituted derivatives are synthesized via this method to enhance target affinity in pharmaceutical applications [3].
Palladium(0)-catalyzed Suzuki-Miyaura coupling is equally valuable for installing substituents at electron-deficient positions. This method enables C-C bond formation at C5 or C6 using halogenated precursors and arylboronic acids, generating biaryl structures that modulate electronic properties and binding interactions. Key advantages include chemoselectivity—preserving the aldehyde functionality—and compatibility with aqueous reaction media. Researchers optimize yields (typically 70-90%) through ligand selection (e.g., SPhos or XPhos) and controlled temperature (60-80°C), enabling access to diverse analogs for structure-activity relationship studies [3] [4].
Table 1: Palladium/Copper-Catalyzed Modifications of Pyrrolopyridine Intermediates
Reaction Type | Catalyst System | Key Reagents | Position Modified | Yield Range |
---|---|---|---|---|
Chan-Lam Coupling | Cu(OAc)₂, Pyridine | Arylboronic Acids | N1 | 65–85% |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Arylboronic Acids | C5/C6 | 70–92% |
Buchwald-Hartwig Amination | Pd₂(dba)₃, XantPhos | Primary/Secondary Amines | C4/C7 | 60–78% |
The Duff formylation remains the most direct method for installing the 2-carbaldehyde group, leveraging electrophilic substitution chemistry. This classical approach treats the unsubstituted pyrrolo[2,3-c]pyridine scaffold with hexamethylenetetramine (HMTA) in acidic media (e.g., trifluoroacetic acid or acetic acid), generating the aldehyde via an intermediate imine hydrolysis. The reaction exploits the inherent electron-rich character of the pyrrole ring, selectively targeting the 2-position due to its high nucleophilicity [2] [6].
Optimization studies reveal critical parameters:
Alternative methodologies include Vilsmeier-Haack formylation, though regioselectivity challenges arise due to competition between pyrrole and pyridine nitrogens. Directed ortho-metalation (DoM) strategies offer complementary approaches when using protected intermediates, enabling sequential halogenation (e.g., at C2) followed by carbonylation under palladium catalysis [5].
The simultaneous presence of multiple reactive sites—pyrrolic NH, aldehyde carbonyl, and pyridinic nitrogen—demands judicious protecting group selection for regioselective transformations. Key strategies include:
Pyrrole Nitrogen Protection:
Aldehyde Protection:
Table 2: Protecting Group Performance in Pyrrolopyridine Chemistry
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Key Advantage |
---|---|---|---|---|
Pyrrole NH | SEM | SEM-Cl, DIPEA, DCM | TBAF, THF | Stability to organometallics |
Pyrrole NH | Boc | Boc₂O, DMAP, THF | TFA/DCM (1:1) | Low molecular weight increase |
Aldehyde | Dioxolane | HOCH₂CH₂OH, PTSA, Toluene | 1M HCl, THF | Compatibility with N-deprotection |
These strategies enable sequential functionalization, such as N1 protection → C3 bromination → aldehyde acetalization → Suzuki coupling → global deprotection, achieving specific substitution patterns essential for drug discovery [3] [5] [6].
Domino reactions efficiently construct polycyclic architectures incorporating the pyrrolo[2,3-c]pyridine core, enhancing molecular complexity in fewer steps. Notable examples include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): 2-Ethynyl derivatives undergo regioselective [3+2] cycloadditions with aromatic azides, generating 1,2,3-triazole-fused systems. This "click" reaction proceeds at ambient temperature with Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate), yielding triazolyl-pyrrolopyridines (85–95%) that exhibit potent antiproliferative activity (IC₅₀: 0.61–1.68 μM) [6].
Intramolecular Aldol/Dehydration Sequences: Aldehyde-bearing precursors react with active methylene compounds (e.g., cyanoacetates) under piperidine catalysis, forming vinyl derivatives that spontaneously cyclize. This approach builds tricyclic systems relevant to kinase inhibition scaffolds [7].
Metal-Assisted Annulations: Palladium(0)-catalyzed intramolecular C-N coupling converts halogenated aldehyde precursors into tetracyclic systems. For instance, bromo-substituted derivatives with pendant amine groups cyclize using Pd₂(dba)₃/XantPhos to yield fused pyrroloquinolines—key intermediates for FGFR inhibitors (FGFR1 IC₅₀: 7 nM) [3] [7].
Table 3: Domino Cyclization Strategies for Complex Heterocycles
Cyclization Type | Key Reagent/Catalyst | Product Class | Application Highlights |
---|---|---|---|
CuAAC Click Reaction | CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Adducts | Anticancer agents (A549 cell inhibition) |
Knoevenagel-cyclization | Piperidine, AcOH | Vinylpyrrolopyridines | Kinase inhibitor cores |
Buchwald Cyclization | Pd₂(dba)₃, XantPhos | Pyrrolo[3,2-f]quinolines | FGFR inhibitors (IC₅₀ < 10 nM) |
These methodologies demonstrate how the aldehyde functionality serves as a linchpin for complexity generation, enabling rapid access to pharmacologically optimized architectures [3] [6] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1